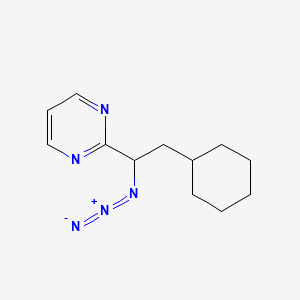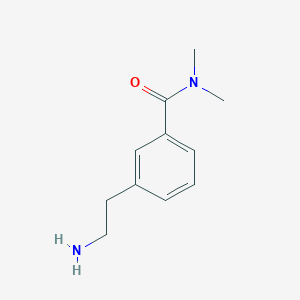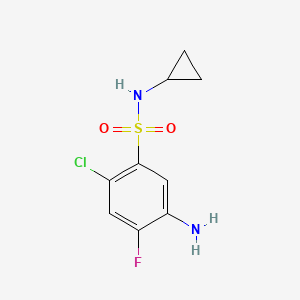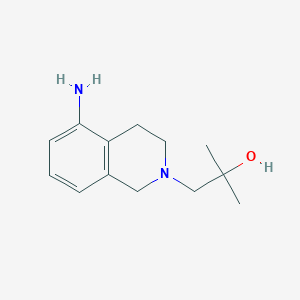
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol
Overview
Description
Scientific Research Applications
Chemical Synthesis and Derivatives
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol and its derivatives have been extensively studied for their potential in medicinal chemistry. The synthesis and pharmacological evaluation of tetrahydroisoquinoline derivatives highlight their significance in inhibiting dopamine uptake and possessing dopaminomimetic properties. Notably, structural modifications, particularly the inclusion of specific amino groups, are crucial for marked antidepressant action. The research shows that nearly all compounds with substituted amino groups tend to decrease spontaneous motility in mice or have no effect, indicating their potential therapeutic applications (Zára-Kaczián et al., 1986).
Anticancer Applications
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol derivatives have shown promise as anticancer agents. The compounds, especially those maintaining the tetrahydroisoquinoline moiety and undergoing modifications on the phenyl ring, have been synthesized and tested for their cytotoxicity on various cancer cell lines. Notably, the 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline exhibited potent cytotoxicity, indicating its potential in cancer therapeutics (Redda et al., 2010).
Pharmacological Evaluation
The synthesis and pharmacological assessment of these compounds have been instrumental in exploring their potential as pharmaceutical agents. Studies have found that certain tetrahydroisoquinoline derivatives show significant bronchodilator activity. Such findings underscore the potential therapeutic applications of these compounds in treating respiratory conditions (Okuda et al., 2012).
properties
IUPAC Name |
1-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,16)9-15-7-6-11-10(8-15)4-3-5-12(11)14/h3-5,16H,6-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORGSCFXDSAMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC2=C(C1)C=CC=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




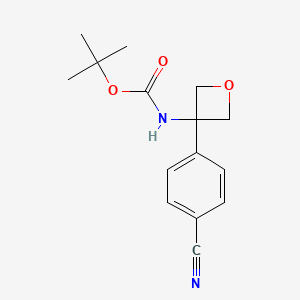
![4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1525815.png)
![2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1525816.png)
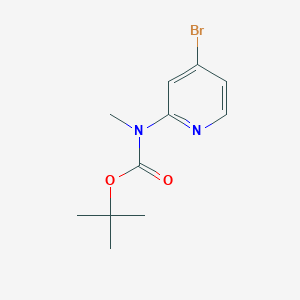
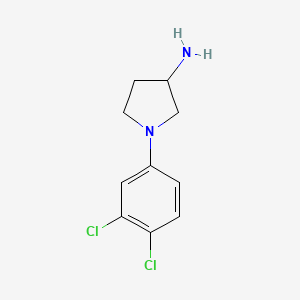
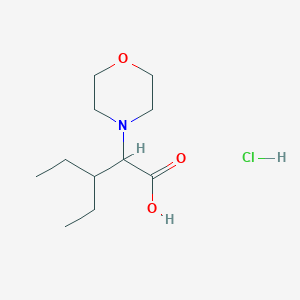
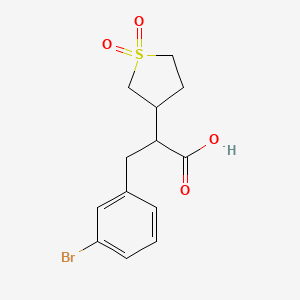
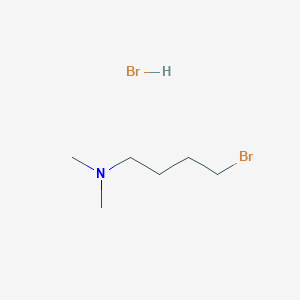
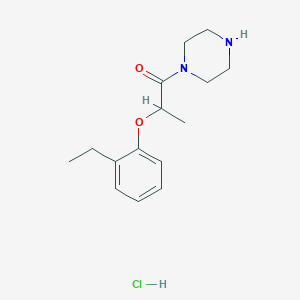
![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1525830.png)
